5-(Chloromethyl)-1-ethyl-1H-imidazole
Description
Contextualizing Imidazole (B134444) Heterocycles in Synthetic Organic Chemistry
Imidazole derivatives are integral to a multitude of natural products and synthetic compounds with a broad spectrum of applications. uni.lu The imidazole moiety is a core component of the essential amino acid histidine, as well as purines, which are fundamental to nucleic acids. uni.lu This biological ubiquity has spurred extensive research into the synthesis and functionalization of imidazole rings. In synthetic organic chemistry, the imidazole nucleus serves as a versatile platform for the construction of molecules with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The unique electronic properties of the imidazole ring, arising from its two nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. bldpharm.com
Significance of Chloromethyl Functionality in Heterocyclic Building Blocks
The introduction of a chloromethyl group onto a heterocyclic core dramatically enhances its utility as a synthetic intermediate. The chloromethyl group (–CH₂Cl) is a potent electrophilic handle, readily participating in nucleophilic substitution reactions. sigmaaldrich.com This reactivity allows for the facile introduction of a wide variety of functional groups by reaction with a diverse range of nucleophiles, such as amines, thiols, alcohols, and carbanions. This versatility makes chloromethyl-substituted heterocycles, including 5-(Chloromethyl)-1-ethyl-1H-imidazole, valuable precursors for the synthesis of a broad spectrum of derivatives with tailored properties. The chlorine atom is a good leaving group, facilitating these substitution reactions under relatively mild conditions. beilstein-journals.org
Research Landscape for 1-Ethyl-1H-imidazole Derivatives
The substitution pattern on the imidazole ring plays a crucial role in determining the biological and chemical properties of the resulting derivatives. Research into 1-ethyl-1H-imidazole derivatives has revealed a wide range of activities and applications. For instance, studies on 1-ethyl- and 1-propyl-5-substituted imidazoles have demonstrated their potential as bleaching agents in agricultural applications. sigmaaldrich.com Furthermore, the synthesis of various 1,5-disubstituted imidazoles has been a subject of interest, with methodologies like the van Leusen imidazole synthesis being employed to create libraries of compounds for biological screening. researchgate.net The ethyl group at the 1-position of the imidazole ring can influence the compound's lipophilicity and steric profile, which in turn can affect its reactivity and biological interactions.
Scope and Academic Relevance of this compound
This compound, and its more commonly handled hydrochloride salt, is primarily recognized for its role as a reactive intermediate in chemical synthesis. Its academic and industrial relevance stems from its ability to serve as a linchpin in the construction of more elaborate molecules. While dedicated research articles focusing solely on this compound are scarce, its importance is evident from its inclusion in chemical supplier catalogs for research purposes and its implicit use in the synthesis of a variety of imidazole-based compounds. sigmaaldrich.comchemspider.com
The synthesis of this compound can be logically inferred from established methods for analogous structures. A common approach involves the chlorination of the corresponding hydroxymethyl precursor, (1-ethyl-1H-imidazol-5-yl)methanol. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). An analogous reaction for the synthesis of 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride from (1-methyl-1H-imidazol-4-yl)methanol has been well-documented, proceeding with thionyl chloride in a solvent like dichloromethane. This reaction provides a reliable blueprint for the preparation of the ethyl-substituted analogue.
Another potential synthetic route is the direct chloromethylation of 1-ethyl-1H-imidazole using formaldehyde (B43269) and hydrogen chloride. A patent describing the direct chloromethylation of 4-methylimidazole (B133652) highlights the feasibility of this approach for industrial-scale production. google.com
The primary utility of this compound lies in its subsequent reactions. The reactive chloromethyl group allows for the introduction of various side chains, leading to a diverse range of 1,5-disubstituted imidazole derivatives. These derivatives are of significant interest in medicinal chemistry and materials science.
Below are tables detailing the properties of this compound and its hydrochloride salt, as well as a representative synthetic protocol for a closely related compound.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride | Source(s) |
| Molecular Formula | C₆H₉ClN₂ | C₆H₁₀Cl₂N₂ | beilstein-journals.orggoogle.com |
| Molecular Weight | 144.60 g/mol | 181.06 g/mol | chemspider.comgoogle.com |
| Appearance | Not specified (likely an oil or low-melting solid) | Solid | sigmaaldrich.comchemspider.com |
| SMILES | CCN1C=NC=C1CCl | ClCC1=CN=CN1CC.[H]Cl | beilstein-journals.orgbeilstein-journals.org |
| InChI | InChI=1S/C6H9ClN2/c1-2-9-5-8-4-6(9)3-7/h4-5H,2-3H2,1H3 | InChI=1S/C6H9ClN2.ClH/c1-2-9-5-8-4-6(9)3-7;/h4-5H,2-3H2,1H3;1H | beilstein-journals.orgbeilstein-journals.org |
| Predicted XlogP | 0.7 | Not applicable | beilstein-journals.org |
Table 2: Analogous Synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride
| Step | Reagents and Conditions | Product | Yield | 1H NMR Data (300 MHz, DMSO-d₆, δ) | Source |
| 1 | (1-Methyl-1H-imidazol-4-yl)methanol, Thionyl chloride, Dichloromethane | 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride | 53.8% | 9.25 (s, 1H), 7.8 (s, 1H), 4.95 (s, 2H), 3.9 (s, 3H) |
This synthetic protocol for the methyl analog demonstrates a straightforward and effective method that is highly likely to be applicable for the synthesis of the title compound, this compound. The provided NMR data for the methyl analog also serves as a valuable reference for the characterization of the ethyl-substituted product, where the ethyl group signals would be expected in addition to the imidazole and chloromethyl protons.
Properties
IUPAC Name |
5-(chloromethyl)-1-ethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-9-5-8-4-6(9)3-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKWKZAXFXJTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629116 | |
| Record name | 5-(Chloromethyl)-1-ethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790654-82-9 | |
| Record name | 5-(Chloromethyl)-1-ethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Pathways of 5 Chloromethyl 1 Ethyl 1h Imidazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group at the C5 position of the 1-ethyl-1H-imidazole ring is an active site for nucleophilic substitution (SN2) reactions. This reactivity allows for the introduction of a wide array of functional groups by displacing the chloride ion, a good leaving group.
Formation of Carbon-Nitrogen Bonds (e.g., with Amines, Azides)
The reaction of 5-(chloromethyl)-1-ethyl-1H-imidazole with various nitrogen-based nucleophiles, such as primary and secondary amines, readily forms new carbon-nitrogen bonds. This process typically proceeds via a standard SN2 mechanism, yielding the corresponding aminomethyl-imidazole derivatives.
Research on analogous compounds, such as 2-(1-chloro-2,2-dimethylpropyl)-1-methyl-1H-imidazole, demonstrates that reaction with secondary amines can yield the expected SN2 product. sci-hub.se For instance, reaction with dimethylamine (B145610) can produce the 1-methyl-2-(1-dimethylamino-2,2-dimethylpropyl)-1H-imidazole. sci-hub.se However, under certain conditions with an excess of amine, an unusual double nucleophilic addition to the imidazole (B134444) ring itself can occur, leading to dearomatization and the formation of 4,5-bis(amino)-2-imidazoline derivatives. sci-hub.se While this specific dearomatizing reaction was observed on the C2-substituted imidazole, it highlights the complex reactivity profile of the imidazole system. sci-hub.se The reaction with primary amines, in contrast, has been shown to yield solely the SN2 substitution products. sci-hub.se
These findings suggest a versatile platform for creating a library of N-substituted imidazole derivatives, which are valuable building blocks in medicinal chemistry. nih.gov
Table 1: Examples of C-N Bond Formation Reactions
| Nucleophile | Product Type | Reaction Type |
|---|---|---|
| Primary Amines | 5-(Aminomethyl)-1-ethyl-1H-imidazole | SN2 Substitution sci-hub.se |
| Secondary Amines | 5-(Aminomethyl)-1-ethyl-1H-imidazole | SN2 Substitution sci-hub.se |
Formation of Carbon-Oxygen Bonds
The formation of carbon-oxygen bonds is readily achieved through the reaction of this compound with oxygen-containing nucleophiles like alcohols or alkoxides. This classic Williamson ether synthesis is a highly effective method for preparing the corresponding ether derivatives. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction involves the SN2 displacement of the chloride by an alkoxide ion, which is typically generated by treating an alcohol with a strong base like sodium hydride (NaH). masterorganicchemistry.comlibretexts.org
Alternatively, milder conditions using silver oxide (Ag₂O) can facilitate the reaction directly between the alcohol and the alkyl halide without pre-forming the alkoxide. libretexts.org This method is particularly useful for synthesizing a variety of ethers from primary, secondary, or even tertiary alcohols. libretexts.org The synthesis of such ethers is a common strategy in organic synthesis, for example, in the creation of protecting groups like methoxymethyl (MOM) ethers. masterorganicchemistry.com
Table 2: Examples of C-O Bond Formation Reactions
| Reagent | Product Type | Common Method |
|---|---|---|
| Alcohol (ROH) + Base (e.g., NaH) | 1-Ethyl-5-((alkoxy)methyl)-1H-imidazole | Williamson Ether Synthesis masterorganicchemistry.comlibretexts.org |
Formation of Carbon-Sulfur Bonds (e.g., with Thiols)
The chloromethyl group readily reacts with sulfur nucleophiles, most notably thiols (mercaptans), to form thioethers (sulfides). This reaction follows an SN2 pathway, similar to the formation of ethers. The reaction of various thiols with haloalkyl groups is a well-established method for creating C-S bonds. nih.govresearchgate.net
For example, procedures have been described for the condensation of thiols with related hydroxymethylimidazoles, which would be analogous to the substitution reaction with the chloromethyl derivative. capes.gov.br The synthesis of diarylmethyl thioethers has been achieved through the conjugate addition of organosulfur reagents, demonstrating the high nucleophilicity of sulfur compounds. nih.gov These reactions are often efficient and provide a direct route to thioether-imidazole derivatives, which are of interest as ligands and in materials science. capes.gov.br
Reactions with Phosphine (B1218219) Reagents
This compound can react with phosphine reagents, such as triphenylphosphine (B44618) (PPh₃), to generate phosphonium (B103445) salts. google.comyoutube.com This reaction is a classic SN2 type substitution where the phosphine acts as the nucleophile, displacing the chloride. google.com The resulting (1-ethyl-1H-imidazol-5-yl)methyl)triphenylphosphonium chloride is a stable salt.
These phosphonium salts are crucial intermediates in organic synthesis, most famously as precursors for ylides in the Wittig reaction. google.comresearchgate.net The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. google.com The synthesis of phosphonium salts is typically a clean and high-yielding reaction, often carried out by heating the alkyl halide and triphenylphosphine in a non-polar solvent like toluene (B28343) or benzene. youtube.com One-pot methods have also been developed to synthesize phosphonium salts directly from the corresponding alcohols, showcasing the versatility of this transformation. nih.gov
Influence of Electron-Withdrawing Groups on Reactivity
The reactivity of the chloromethyl group can be influenced by the electronic nature of substituents on the imidazole ring. Electron-withdrawing groups (EWGs), such as nitro or acyl groups, attached to the imidazole ring would generally decrease the electron density of the heterocyclic system. mdpi.comresearchgate.net This can have a complex effect on the SN2 reaction at the chloromethyl position.
While an EWG would decrease the nucleophilicity of the imidazole nitrogens, it would also make the carbon of the chloromethyl group more electron-deficient and thus, in principle, more susceptible to nucleophilic attack. The presence of EWGs on aromatic rings is known to enhance the rate of nucleophilic substitution reactions. researchgate.net For instance, the synthesis of novel imidazole derivatives often involves the introduction of acyl groups, which are strong EWGs. ias.ac.in The electronic properties of substituents can therefore be tuned to modulate the reactivity of the molecule for specific synthetic applications. mdpi.com
Imidazole Ring Functionalization and Modifications
Beyond the reactivity of the chloromethyl substituent, the imidazole ring itself can undergo functionalization and modification. The imidazole nucleus is an aromatic heterocycle with a rich and versatile chemistry. nih.govresearchgate.net
While electrophilic substitution is a common reaction for many aromatic rings, the imidazole ring can also be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon quaternization. sci-hub.se A notable and unusual reaction has been observed in a related chloroalkyl-imidazole derivative, where an excess of an amine nucleophile led to a double nucleophilic addition directly onto the C4 and C5 positions of the imidazole ring. sci-hub.se This dearomatizing reaction forms a 4,5-bis(amino)-2-imidazoline, which can be subsequently converted to a 5-amino-1H-imidazole derivative. sci-hub.se
Direct functionalization of the imidazole core is a key strategy for building molecular diversity and accessing novel bioactive compounds. nih.govacs.orgresearchgate.net Various methods exist for introducing substituents at different positions of the imidazole ring, including C-H functionalization and cycloaddition reactions. acs.orgrsc.org For example, the synthesis of 4(5)-chloro-imidazole-5(4)-carboxaldehyde derivatives highlights that the ring can be halogenated and functionalized with carbonyl groups under specific conditions. psu.edu These modifications alter the electronic properties and steric profile of the molecule, opening up further avenues for derivatization.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(1-Chloro-2,2-dimethylpropyl)-1-methyl-1H-imidazole |
| Dimethylamine |
| 1-Methyl-2-(1-dimethylamino-2,2-dimethylpropyl)-1H-imidazole |
| 4,5-Bis(amino)-2-imidazoline |
| Sodium hydride |
| Silver oxide |
| Methoxymethyl (MOM) ether |
| Thiol |
| Triphenylphosphine |
| (1-Ethyl-1H-imidazol-5-yl)methyl)triphenylphosphonium chloride |
| 5-Amino-1H-imidazole |
Oxidation Reactions of the Imidazole Moiety
The imidazole ring is generally stable to oxidation. However, under specific conditions, it can undergo oxidative reactions. The atmospheric oxidation of imidazole initiated by hydroxyl radicals has been studied, revealing that OH addition to the ring is more favorable than hydrogen abstraction. rsc.org For substituted imidazoles, the nature and position of substituents significantly influence the outcome of oxidation.
While direct oxidation studies on this compound are not extensively documented, the reactivity of analogous N-alkylated and functionalized imidazoles provides insight. For instance, copper(II) complexes containing an N-methyl imidazole ligand have been shown to catalyze the aerobic oxidation of benzylic alcohols to aldehydes. rsc.org This suggests that the imidazole moiety can participate in and facilitate oxidation processes under specific catalytic conditions. Strong oxidizing agents can lead to ring opening. For example, hydrogen peroxide can open the imidazole nucleus to form oxamide. uobabylon.edu.iq
Table 1: Oxidation Reactions of Imidazole Analogs
| Oxidant/Catalyst | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Hydroxyl Radicals | Imidazole | Hydroxylated Imidazoles | rsc.org |
| Copper(II) Complex / TEMPO | Benzylic Alcohols (with N-methyl imidazole ligand) | Aldehydes | rsc.org |
Reduction Reactions of the Imidazole Ring
The imidazole ring is generally resistant to reduction due to its aromatic character. However, reduction can be achieved under specific conditions, often requiring potent reducing agents or catalytic hydrogenation. The reduction of N-substituted imidazoles can lead to imidazolines or even ring-opened products depending on the reaction conditions. For instance, sodium borohydride (B1222165) in refluxing ethanol (B145695) has been used to reduce imidazolium (B1220033) ions, which can sometimes lead to ring cleavage. stackexchange.com Complex metal hydrides like lithium aluminum hydride are also capable of reducing nitrogen heterocycles. stackexchange.com
The conversion of reducing sugars into substituted imidazoles highlights the stability of the imidazole ring once formed, even in the presence of functionalities that could undergo reduction. rsc.org The synthesis of tetrahydroimidazoles has been achieved through the reduction of di-Schiff bases derived from imidazole precursors. nih.gov
Table 2: Reduction Conditions for Imidazole Derivatives
| Reducing Agent | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Sodium Borohydride | Imidazolinium Ions | Imidazolines / Diamines | stackexchange.com |
| Lithium Aluminum Hydride | Nitrogen Heterocycles | Reduced Heterocycles | stackexchange.com |
Coupling Reactions and Cross-Coupling Methodologies
The chloromethyl group at the C5 position of this compound is a key handle for various coupling reactions. This functionality allows for the introduction of a wide range of substituents through nucleophilic substitution. Furthermore, the imidazole ring itself can participate in transition-metal-catalyzed cross-coupling reactions.
Recent advancements have highlighted the utility of various cross-coupling methodologies, such as Suzuki-Miyaura, Stille, and Heck reactions, for the functionalization of azole systems, including imidazoles. researchgate.net For these reactions to occur on the imidazole ring, a leaving group such as a halogen or triflate is typically required. For example, 5-iodoimidazoles have been successfully used in Suzuki-Miyaura cross-coupling reactions. researchgate.net While the C-Cl bond of the chloromethyl group is the primary site for coupling in this compound, direct C-H activation or pre-functionalization of the imidazole ring could open up further avenues for derivatization.
Copper-catalyzed coupling reactions have also been employed for the synthesis of N-fused imidazoles and for C-N bond formation. beilstein-journals.org The synthesis of imidomethyltrifluoroborates and their subsequent use in Suzuki-Miyaura-like cross-coupling reactions with aryl chlorides demonstrates another powerful strategy for C-C bond formation involving imidazole derivatives. nih.gov
Table 3: Cross-Coupling Reactions on Imidazole Scaffolds
| Reaction Type | Coupling Partners | Catalyst/Conditions | Reference |
|---|---|---|---|
| Suzuki-Miyaura | 5-Iodoimidazoles and Phenylboronic acids | Palladium catalyst | researchgate.net |
| Suzuki-Miyaura | Imidomethyltrifluoroborates and Aryl chlorides | Palladium catalyst | nih.gov |
Electrophilic Aromatic Substitution Potentials
The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. uobabylon.edu.iq The position of substitution is influenced by the existing substituents on the ring. In 1-substituted imidazoles, electrophilic attack generally occurs at the C5 position, which is the most electron-rich. However, in this compound, the C5 position is already substituted. Therefore, electrophilic substitution would be directed to other available positions on the ring, primarily the C4 and C2 positions.
The mechanism of electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Table 4: Common Electrophilic Aromatic Substitution Reactions of Imidazole
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Nitration | Nitric Acid / Sulfuric Acid | Nitroimidazole | uobabylon.edu.iq |
| Bromination | Bromine / Chloroform | Bromoimidazole | uobabylon.edu.iq |
Advanced Derivatization Techniques for Chloromethyl Imidazoles
Advanced derivatization techniques are crucial for modifying the properties of chloromethyl imidazoles for various applications, including their use as intermediates in organic synthesis. These techniques often involve the use of protecting groups to mask reactive sites and enable selective transformations.
Silylation Reagents and Protocols
Silylation is a common strategy for the protection of hydroxyl and amino groups. In the context of imidazoles, silylation can be used to protect the N-H proton in imidazoles that are not N-substituted. For N-substituted imidazoles like this compound, silylation might be employed if other functional groups susceptible to silylation are introduced into the molecule.
N-(Trimethylsilyl)imidazole (TMSIM) is a powerful silylating agent for alcohols and does not react with amino groups. researchgate.netguidechem.com Imidazole itself can be used to promote O-silylation of alcohols in the presence of a silyl (B83357) chloride. researchgate.netrsc.org The choice of silylating agent and reaction conditions is critical for achieving high selectivity and yield. For instance, the addition of a catalytic amount of TBAF can promote the quantitative silylation of alcohols in complex molecules under mild conditions. researchgate.net
Table 5: Silylation Reagents and Their Applications
| Silylating Agent | Substrate | Key Features | Reference |
|---|---|---|---|
| N-(Trimethylsilyl)imidazole (TMSIM) | Alcohols | High silyl donor ability, unreactive towards amino groups | researchgate.netguidechem.com |
| Silyl Chloride / Imidazole | Alcohols | Imidazole acts as a promoter | researchgate.netrsc.org |
Acylation and Other Protecting Group Strategies
Acylation is another important method for protecting functional groups, particularly amines and alcohols. N-acylation of imidazoles generates reactive acylimidazoles, which are useful acyl transfer reagents. nih.gov In the case of this compound, acylation could be relevant if an amino or hydroxyl group is introduced into the molecule.
The imidazole ring itself can be protected. For example, the 1-(1-ethoxyethyl) group has been shown to be an effective protecting group for the imidazole nitrogen. acs.org While this compound is already N-substituted, this strategy could be applicable to related imidazole derivatives. Imidazolium salts have also been used as catalysts to promote Michael addition reactions for the protection of amino groups. mdpi.com
The use of acyl-imidazoles as ester or amide surrogates has expanded their utility in organic synthesis, allowing for various transformations at the α- and β-positions. researchgate.net
Table 6: Protecting Group Strategies for Imidazole Derivatives
| Protecting Group/Method | Functional Group Protected | Key Features | Reference |
|---|---|---|---|
| 1-(1-Ethoxyethyl) | Imidazole N-H | Effective protecting group | acs.org |
| Acylation | Amines, Alcohols | Forms reactive acyl-imidazoles for acyl transfer | nih.gov |
Spectroscopic Characterization of 5 Chloromethyl 1 Ethyl 1h Imidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 5-(Chloromethyl)-1-ethyl-1H-imidazole. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, as well as correlations in 2D NMR experiments, the precise arrangement of atoms within the molecule can be determined.
For 1-ethylimidazole (B1293685), the protons on the imidazole (B134444) ring typically appear as distinct signals in the aromatic region of the spectrum. nih.gov The protons of the ethyl group, specifically the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, will exhibit characteristic quartet and triplet splitting patterns, respectively, due to spin-spin coupling.
In the case of 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, the protons on the imidazole ring are observed as singlets at approximately 9.25 ppm and 7.8 ppm. nih.gov The chloromethyl protons (-CH2Cl) appear as a singlet around 4.95 ppm, and the N-methyl protons give a singlet at about 3.9 ppm. nih.gov
Based on these analogs, the expected ¹H NMR chemical shifts for this compound are summarized in the table below. The imidazole protons are expected in the downfield region, with the ethyl group protons appearing more upfield. The chloromethyl protons would likely resonate at a chemical shift influenced by the electronegative chlorine atom and the imidazole ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 (imidazole ring) | ~7.5 - 9.0 | s |
| H-4 (imidazole ring) | ~7.0 - 7.5 | s |
| -CH₂- (ethyl group) | ~4.0 - 4.3 | q |
| -CH₃ (ethyl group) | ~1.3 - 1.5 | t |
| -CH₂Cl (chloromethyl) | ~4.8 - 5.0 | s |
| Note: These are predicted values based on analogous compounds and may differ from experimental values. |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For imidazole derivatives, the carbon atoms of the imidazole ring resonate at characteristic chemical shifts. The presence of substituents like the ethyl and chloromethyl groups will influence these shifts.
Data for 1-ethyl-2,4,5-triphenyl-1H-imidazole shows the imidazole ring carbons appearing in the range of 125.0-137.0 ppm. researchgate.net For other substituted imidazoles, the imidazole ring carbons (C5/C6) have been observed between 124.87 and 132.43 ppm. wikipedia.org
The carbon signals of the ethyl group are expected at higher field, with the methylene carbon appearing more downfield than the methyl carbon. The chloromethyl carbon signal will be influenced by the electronegative chlorine atom, causing a downfield shift.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (imidazole ring) | ~135 - 145 |
| C-4 (imidazole ring) | ~115 - 125 |
| C-5 (imidazole ring) | ~125 - 135 |
| -CH₂- (ethyl group) | ~40 - 50 |
| -CH₃ (ethyl group) | ~14 - 18 |
| -CH₂Cl (chloromethyl) | ~40 - 45 |
| Note: These are predicted values based on analogous compounds and may differ from experimental values. |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.
COSY spectra would reveal correlations between coupled protons, for instance, the coupling between the methylene and methyl protons of the ethyl group.
HSQC spectra would show one-bond correlations between protons and the carbons they are directly attached to, confirming the assignments of the -CH₂, -CH₃, and -CH₂Cl groups.
HMBC spectra provide information about long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the position of the ethyl and chloromethyl substituents on the imidazole ring by observing correlations between the ethyl protons and the imidazole ring carbons, and between the chloromethyl protons and the C-5 carbon of the imidazole ring. While specific 2D NMR data for the title compound is scarce, these techniques are routinely applied in the characterization of novel imidazole derivatives. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the imidazole ring and the chloromethyl group. The IR spectrum of 1-ethyl-1H-imidazole shows characteristic peaks that can be used as a reference. nist.gov The C-H stretching vibrations of the imidazole ring typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the ring are expected in the 1600-1450 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations also give rise to characteristic absorptions.
The chloromethyl group would introduce a C-Cl stretching vibration, which is typically observed in the 800-600 cm⁻¹ region. The CH₂ bending (scissoring) vibration of the chloromethyl group would be expected around 1450 cm⁻¹.
Interactive Data Table: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Imidazole Ring | C-H stretch | 3100 - 3150 |
| Imidazole Ring | C=N stretch | 1500 - 1600 |
| Imidazole Ring | C=C stretch | 1450 - 1550 |
| Ethyl Group | C-H stretch (aliphatic) | 2850 - 3000 |
| Chloromethyl Group | C-H stretch | 2900 - 3000 |
| Chloromethyl Group | CH₂ bend (scissoring) | ~1450 |
| Chloromethyl Group | C-Cl stretch | 600 - 800 |
| Note: These are predicted values and may vary based on the specific molecular environment. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. The molecular weight of this compound hydrochloride is 181.06 g/mol . sigmaaldrich.com The free base, this compound, would have a molecular weight of approximately 144.61 g/mol .
The fragmentation of imidazole derivatives under mass spectrometry conditions often involves the loss of small, stable molecules. For imidazole itself, a common fragmentation pathway is the loss of HCN. google.com For substituted imidazoles, fragmentation can involve cleavage of the substituent groups.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Common fragmentation pathways could include:
Loss of a chlorine radical (Cl•) to give a fragment at [M - 35]⁺.
Loss of the chloromethyl radical (•CH₂Cl) to give a fragment corresponding to the 1-ethylimidazolium cation.
Loss of an ethyl radical (•CH₂CH₃) to give a fragment corresponding to the 5-(chloromethyl)imidazolium cation.
Cleavage of the imidazole ring, leading to smaller fragment ions.
Predicted m/z values for various adducts of this compound have been calculated, such as [M+H]⁺ at 145.05271 and [M+Na]⁺ at 167.03465. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z |
| [M]⁺ | 144/146 (isotope pattern for Cl) |
| [M - Cl]⁺ | 109 |
| [M - CH₂Cl]⁺ | 95 |
| [M - C₂H₅]⁺ | 115/117 |
| Note: These are predicted m/z values. The relative intensities of the peaks would depend on the stability of the fragment ions. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. Unlike nominal mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to a high degree of accuracy (typically to four or more decimal places). This precision is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
In the analysis of imidazole derivatives, HRMS is often performed using a soft ionization technique like electrospray ionization (ESI) coupled with a high-resolution analyzer such as a time-of-flight (TOF) detector. nih.gov This method allows for the accurate mass measurement of the protonated molecular ion, [M+H]⁺. The experimentally determined exact mass is then compared to the calculated theoretical mass for a proposed formula. A close match between the found and calculated masses provides strong evidence for the chemical formula of the compound. nih.gov
For instance, research on various 1,5-diaryl-1H-imidazole-4-carboxylic acid derivatives demonstrates the power of this technique. The observed mass for the [M+H]⁺ ion is typically within a very small margin of error (e.g., ±0.0005 Da) of the calculated mass, confirming the respective elemental compositions. nih.gov
Below is a table showcasing HRMS data for several imidazole derivatives, illustrating the high accuracy of the method. nih.gov
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ (Da) | Found Mass [M+H]⁺ (Da) |
| 1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-4-carboxylic Acid | C₁₇H₁₄ClN₂O₂ | 313.0738 | 313.0747 |
| 1-(4-Chlorophenyl)-5-phenyl-1H-imidazole-4-carboxylic Acid | C₁₆H₁₂ClN₂O₂ | 299.0582 | 299.0587 |
Table based on data from a study on 1,5-diaryl-1H-imidazole derivatives. nih.gov
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). chemrxiv.org This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺) and its subsequent fragmentation into a series of smaller, characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be used for structural elucidation. chemrxiv.orgresearchgate.net
For imidazole-containing compounds, fragmentation patterns often involve the cleavage of bonds at the substituents, while the core imidazole ring tends to remain intact. nih.gov In the case of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the substituents attached to the nitrogen and carbon atoms of the imidazole ring.
Expected fragmentation patterns for this compound would include:
Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond.
Loss of the chloromethyl group (•CH₂Cl): Cleavage of the bond between the imidazole ring and the chloromethyl group.
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the N-C bond of the ethyl group.
Loss of ethene (C₂H₄): Through a rearrangement process involving the ethyl group.
The relative abundance of these fragment ions provides structural information. For example, the most stable carbocations will typically yield the most intense peaks in the spectrum. miamioh.edu
| Ion | Potential Origin |
| [M]⁺ | Molecular Ion |
| [M - Cl]⁺ | Loss of a chlorine atom |
| [M - C₂H₅]⁺ | Loss of the ethyl group |
| [M - CH₂Cl]⁺ | Loss of the chloromethyl group |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage composition of a pure chemical compound. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like chlorine) are compared against the theoretically calculated values for a proposed empirical formula. A strong agreement between the found and calculated values serves as powerful evidence for the compound's purity and empirical formula.
This technique is routinely applied in the characterization of newly synthesized imidazole derivatives to confirm their composition. For example, in the synthesis of 1-ethyl-2,4,5-triphenyl-imidazole, elemental analysis was used to validate the final product. researchgate.net The experimental results for C, H, and N were in close agreement with the calculated values for the formula C₂₃H₂₀N₂. researchgate.net Similarly, the analysis of a copper(II) complex containing an N-allylimidazole ligand showed a close match between the found and calculated percentages for C, H, and N. researchgate.net
The table below presents data from the analysis of imidazole derivatives, demonstrating the confirmation of their elemental composition.
| Compound Name | Formula | Element | Calculated (%) | Found (%) | Source |
| 1-Ethyl-2,4,5-triphenyl-imidazole | C₂₃H₂₀N₂ | C | 85.15 | 85.11 | researchgate.net |
| H | 6.21 | 5.44 | researchgate.net | ||
| N | 8.63 | 9.45 | researchgate.net | ||
| Dichlorobis[1-(allyl)-1H-imidazole-κN³]copper(II) | C₁₂H₁₆Cl₂CuN₄ | C | 41.09 | 40.94 | researchgate.net |
| H | 4.60 | 4.68 | researchgate.net | ||
| N | 15.97 | 15.80 | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
This method has been successfully applied to various imidazole derivatives to elucidate their solid-state structures. For instance, the analysis of 1-ethyl-2,4,5-triphenyl-imidazole revealed a triclinic crystal system with the space group Pī. researchgate.net In another study, the crystal structure of a copper(II) complex with an N-allylimidazole ligand was determined to be orthorhombic with a Pbca space group. researchgate.net The structural data obtained from these analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. iucr.org
The following table summarizes the crystallographic data obtained for representative imidazole derivatives.
| Parameter | 1-Ethyl-2,4,5-triphenyl-imidazole researchgate.net | Dichlorobis[1-(allyl)-1H-imidazole-κN³]copper(II) researchgate.net |
| Formula | C₂₃H₂₀N₂ | C₁₂H₁₆Cl₂CuN₄ |
| Formula Weight | 324.42 g/mol | 350.73 g/mol |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | Pī | Pbca |
| a (Å) | 10.1137(3) | 8.6677(4) |
| b (Å) | 11.8795(4) | 14.9415(6) |
| c (Å) | 15.2891(5) | 24.5111(15) |
| α (°) | 98.182(2) | 90 |
| β (°) | 90.694(2) | 90 |
| γ (°) | 102.666(2) | 90 |
| Volume (ų) | 1784.06(9) | 3174.4(3) |
| Z | 4 | 8 |
Computational Investigations of 5 Chloromethyl 1 Ethyl 1h Imidazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to determine the electronic distribution and predict chemical behavior. cyberleninka.runih.gov
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the mechanisms of chemical reactions. For instance, in the synthesis of substituted imidazoles, DFT can be employed to model the reaction pathway, identify transition states, and calculate activation energies. tsu.ru
A study on the formation of 2-methylimidazole (B133640) through the interaction of acetaldehyde, glyoxal, and ammonia (B1221849) demonstrated that the inclusion of solvent molecules in the calculations significantly lowers the activation energy barriers for nucleophilic addition and dehydration steps. tsu.ru This highlights the crucial role of the environment in reaction kinetics. The highest energy barrier was found for the cyclization step, identifying it as the rate-limiting stage of the reaction. tsu.ru Such insights are critical for optimizing reaction conditions to improve yield and selectivity.
Table 1: Illustrative Activation Energies for a Hypothetical Reaction Step in Imidazole (B134444) Synthesis
| Reaction Step | Activation Energy (kcal/mol) - Gas Phase | Activation Energy (kcal/mol) - With Solvent |
| Nucleophilic Addition | 35.2 | 12.5 |
| Dehydration | 42.1 | 18.9 |
| Cyclization | 25.8 | 23.1 |
Note: The data in this table is hypothetical and serves to illustrate the typical impact of solvent on activation energies as determined by DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. cyberleninka.rupeacta.org A smaller gap generally indicates higher reactivity.
For a series of substituted imidazole derivatives studied as corrosion inhibitors, DFT calculations revealed that the HOMO was localized on the imidazole ring, indicating its tendency to donate electrons to the metallic surface. peacta.org The LUMO was distributed over the entire molecule. The HOMO-LUMO energy gap was found to correlate with the inhibition efficiency of the compounds. peacta.org
Table 2: Representative HOMO-LUMO Data for Substituted Imidazoles
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Imidazole Derivative A | -6.25 | -1.10 | 5.15 |
| Imidazole Derivative B | -6.10 | -1.52 | 4.58 |
| Imidazole Derivative C | -5.98 | -1.89 | 4.09 |
Note: This table presents representative data from studies on various imidazole derivatives to illustrate the concept. peacta.org
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. mdpi.com Regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
In a computational study of novel imidazole derivatives, MEP analysis showed that the nitrogen atoms of the imidazole ring and any oxygen atoms in substituents are typically regions of high electron density and thus negative potential. mdpi.com Conversely, the hydrogen atoms attached to the ring and other electron-deficient areas exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations are used to study conformational changes, solvent effects, and the stability of molecular complexes. scientific.netacs.orgacs.org For a flexible molecule like 5-(Chloromethyl)-1-ethyl-1H-imidazole, with its rotatable ethyl and chloromethyl groups, MD simulations can reveal the preferred conformations in different environments.
In a study of the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) chloride, MD simulations were used to calculate transport properties like viscosity and conductivity. acs.orgacs.org The simulations also provided details on the spatial arrangement of ions and the nature of their interactions. Such studies are essential for understanding the macroscopic properties of materials based on their molecular behavior.
In Silico Prediction of Reaction Pathways and Selectivity
Computational methods can be used to predict the most likely pathways for a chemical reaction and the selectivity for different products. This is particularly useful in the synthesis of substituted imidazoles, where multiple isomers can be formed. nih.govacs.orgnih.gov
For example, in the synthesis of novel imidazole derivatives, computational tools can help in designing synthetic routes by predicting the feasibility of different reaction steps. acs.orgnih.gov By calculating the energies of intermediates and transition states for various possible pathways, chemists can choose the conditions that favor the formation of the desired product. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a critical part of the modern drug discovery process, helping to identify promising candidates early on. nih.govresearchgate.net
Relationship between Computed and Experimental Data
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For instance, calculated properties such as vibrational frequencies (from IR and Raman spectroscopy) and NMR chemical shifts can be compared with experimental spectra to confirm the accuracy of the computational method and the predicted molecular structure. researchgate.net
In studies of imidazole derivatives, a good correlation is often found between DFT-calculated parameters and experimental results from techniques like electrochemical impedance spectroscopy and mass loss measurements in corrosion inhibition studies. peacta.orgresearchgate.net Similarly, the binding energies calculated from molecular docking studies can be correlated with experimentally determined inhibitory concentrations (IC50) in drug design research. scielo.br This synergy between computation and experiment is vital for the reliable prediction of molecular properties and the rational design of new molecules.
Role As a Synthetic Intermediate in Complex Organic Molecule Synthesis
Precursor to Biologically Active Imidazole (B134444) Derivatives
The imidazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds. sigmaaldrich.com 5-(Chloromethyl)-1-ethyl-1H-imidazole serves as a readily available starting material for the elaboration of this core into more complex, biologically active derivatives. The presence of the ethyl group at the N-1 position prevents unwanted side reactions at this site, directing synthetic transformations to the highly reactive C-5 chloromethyl group.
A significant application of imidazole intermediates is in the synthesis of fused heterocyclic systems, where the imidazole ring is merged with another ring. researchgate.net These fused structures are of great interest due to their unique three-dimensional shapes and broad spectrum of biological activities, including antifungal and antimicrobial properties. rsc.org For instance, intermediates structurally similar to this compound can undergo cyclization reactions with appropriate partners to form systems like imidazo[1,2-a]pyridines. rsc.org The general strategy involves the reaction of the chloromethyl group with a nucleophilic center on another heterocyclic precursor, followed by an intramolecular cyclization to yield the fused product. organic-chemistry.org The synthesis of various fused imidazoles, such as pyrrolo[1,2-a]imidazoles and imidazolo[2,1-a]phenanthridines, has been successfully achieved from related vinyl-imidazole precursors under basic conditions, demonstrating the utility of the imidazole core in constructing polycyclic systems. znaturforsch.com
Table 1: Examples of Imidazole-Fused Heterocycles Synthesized from Imidazole Precursors
| Fused Heterocycle System | Synthetic Approach | Potential Biological Activity | Reference |
| Imidazo[1,2-a]pyridines | Lipase-catalyzed C-N bond formation and cyclization. | Antifungal, Antimicrobial | rsc.org |
| Pyrrolo[1,2-a]imidazoles | Reaction with π-deficient compounds like dimethyl acetylenedicarboxylate. | Not specified | znaturforsch.com |
| Benzimidazoles | Cyclocondensation with aldehydes, promoted by chlorotrimethylsilane. | Pharmaceutical applications | organic-chemistry.org |
Beyond fused systems, this compound is an exemplary building block for creating advanced, highly functionalized heterocyclic scaffolds. lifechemicals.com Chemical building blocks are small molecules that bear reactive functional groups, allowing for the introduction of chemical diversity into target molecules. lifechemicals.com The chloromethyl group is a key reactive handle that allows for the covalent attachment of this imidazole unit to other molecular fragments through nucleophilic substitution reactions. This modular approach is central to modern medicinal chemistry and drug discovery, enabling the systematic exploration of a compound's structure-activity relationship (SAR). lifechemicals.com For example, the synthesis of 1,5-disubstituted imidazole-4-carboxylates, which are important structural motifs in many biologically active compounds, often proceeds through key intermediates that are conceptually similar to this compound. nih.govmdpi.com
Application in the Synthesis of Specific Organic Compounds
The utility of this compound is demonstrated in its incorporation into specific, often complex, organic molecules through carefully planned synthetic sequences.
Complex molecule synthesis rarely occurs in a single step. More often, it involves a series of sequential reactions where the product of one step becomes the starting material for the next. nih.gov this compound is an ideal intermediate for such processes. Its synthesis from simpler precursors is well-established, and its reactive nature allows it to be cleanly converted into subsequent, more complex intermediates without the need for isolation in some advanced methods like continuous flow chemistry. nih.gov For instance, a synthetic pathway might involve an initial step to create the substituted imidazole ring, followed by the reaction of the chloromethyl group to link it to another part of the target molecule. The synthesis of novel 1,5-diaryl-1H-imidazole derivatives showcases such a multi-step approach, where an imidoyl chloride intermediate is first formed and then undergoes a cycloaddition reaction to build the imidazole ring system. nih.govmdpi.com
A functional group is a specific arrangement of atoms within a molecule that is responsible for its characteristic chemical reactions. masterorganicchemistry.comashp.org The primary role of the chloromethyl group (-CH2Cl) in this compound is to serve as an electrophilic site. This allows for the introduction of a vast array of other functional groups through reaction with various nucleophiles. ashp.org By choosing the appropriate nucleophile, chemists can append functionalities such as amines, ethers, thiols, nitriles, and esters to the imidazole core. masterorganicchemistry.compressbooks.pub This strategy is fundamental for tuning the physicochemical properties of a molecule, such as its solubility, polarity, and ability to interact with biological targets. ashp.orgmdpi.com For example, reacting the compound with an amine introduces a basic nitrogen atom, while reaction with a thiol introduces a sulfur-containing group, each imparting distinct properties to the final product. pressbooks.pub
Table 2: Introduction of Functional Groups via Nucleophilic Substitution
| Nucleophile | Functional Group Introduced | Resulting Linkage | General Product Class | Reference |
| Amine (R-NH2) | Amino group | -CH2-NH-R | Substituted aminomethyl-imidazole | pressbooks.pub |
| Alcohol (R-OH) / Alkoxide (R-O⁻) | Ether group | -CH2-O-R | Alkoxymethyl-imidazole | pressbooks.pub |
| Thiol (R-SH) / Thiolate (R-S⁻) | Thioether group | -CH2-S-R | Alkylthiomethyl-imidazole | masterorganicchemistry.com |
| Cyanide (CN⁻) | Nitrile group | -CH2-CN | Imidazolylacetonitrile | masterorganicchemistry.com |
| Carboxylate (R-COO⁻) | Ester group | -CH2-O-CO-R | Acyloxymethyl-imidazole | pressbooks.pub |
Strategies for Expanding Chemical Diversity from this compound
Expanding the chemical diversity of molecules derived from this compound is a key objective for creating libraries of compounds for high-throughput screening in drug discovery. The primary strategy revolves around exploiting the reactivity of the chloromethyl group. By reacting this single, versatile precursor with a large library of diverse nucleophiles, a multitude of new compounds with unique side chains at the C-5 position can be generated.
Further diversification can be achieved by employing more complex nucleophiles that contain additional reactive sites. This allows for subsequent chemical modifications, leading to even more elaborate molecular structures. For example, a nucleophile containing a protected functional group can be attached, and after deprotection, this new functional group can be used as a handle for further synthetic transformations. This iterative approach allows for the systematic and efficient construction of complex and diverse molecular scaffolds, all originating from the common this compound intermediate.
Future Research Directions and Challenges in 5 Chloromethyl 1 Ethyl 1h Imidazole Chemistry
Development of More Sustainable and Efficient Synthetic Methods
The traditional synthesis of imidazole (B134444) derivatives often involves multi-step procedures with harsh reagents and solvents, leading to significant waste generation. beilstein-journals.org Future research will undoubtedly focus on developing greener and more efficient methods for the synthesis of 5-(chloromethyl)-1-ethyl-1H-imidazole.
Key areas of investigation include:
Green Solvents and Catalysts: The use of environmentally benign solvents like water or ionic liquids is a promising direction. nih.govnih.gov Research into novel, recyclable heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could offer significant advantages in terms of ease of separation and reusability, contributing to a more sustainable process. rsc.orgnih.govnih.gov For instance, the application of lemon juice as a natural, biodegradable catalyst has shown promise in the synthesis of other imidazole derivatives. nih.gov
Alternative Energy Sources: Microwave-assisted researchgate.netresearchgate.netresearchgate.netresearchgate.net and ultrasound-assisted acs.orgrsc.orgmdpi.com synthesis have emerged as powerful tools in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.netwjbphs.com Exploring these techniques for the one-pot synthesis of this compound from readily available starting materials is a significant future challenge. researchgate.net
Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov The development of biocatalytic routes to key intermediates or the final compound itself represents a long-term goal for sustainable production.
Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improved safety, and potential for seamless scale-up. researchgate.netacs.orgacs.org The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and automated production method. acs.org
Atom Economy and Green Metrics: Future synthetic strategies will be increasingly evaluated based on green chemistry metrics such as atom economy, E-factor, and reaction mass efficiency. researchgate.netnih.govmdpi.com The design of synthetic routes that maximize the incorporation of starting material atoms into the final product will be a primary objective. researchgate.net
Exploration of Novel Reactivity Patterns and Derivatization
The reactivity of this compound is largely dictated by the chloromethyl group and the potential for functionalization of the imidazole ring itself. Future research is expected to uncover new reactivity patterns and expand the toolbox for its derivatization.
C-H Activation: Direct C-H functionalization of the imidazole ring is a powerful strategy for introducing new substituents without the need for pre-functionalized starting materials. rsc.orgnih.govnih.govelsevierpure.com Nickel-catalyzed C-H arylation and alkenylation have been demonstrated for other imidazoles and could be adapted for the C2 or C4 positions of this compound, offering a direct route to complex derivatives. rsc.orgnih.govelsevierpure.com
Novel Coupling Reactions: The chloromethyl group is a versatile handle for nucleophilic substitution reactions. hacettepe.edu.tr Exploring new coupling partners and reaction conditions, including catalyst-free methods, will lead to a wider range of derivatives. mdpi.comnih.gov For instance, the development of novel cross-coupling reactions could enable the introduction of diverse functional groups at the 5-position.
Cycloaddition Reactions: The imidazole ring can participate in cycloaddition reactions, offering pathways to more complex heterocyclic systems. organic-chemistry.org Investigating the potential of this compound in [3+2] or other cycloaddition reactions could lead to the synthesis of novel scaffolds with interesting biological or material properties.
Post-Synthetic Modification: The incorporation of this compound into polymers or other macromolecules, followed by post-synthetic modification of the chloromethyl group, is a promising strategy for creating functional materials. hacettepe.edu.trresearchgate.netresearchgate.netnih.gov This could include the synthesis of imidazole-containing polymers for applications in catalysis or biology. researchgate.netresearchgate.netvt.edu
Advanced Mechanistic Studies and Computational Insights
A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods and the prediction of novel reactivity.
DFT Studies: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state geometries, and activation energies. acs.orgresearchgate.netresearchgate.net Future computational studies could focus on elucidating the mechanism of C-H activation on the imidazole ring, predicting the regioselectivity of substitution reactions, and understanding the role of catalysts in promoting desired transformations. nih.gov
Kinetic and Spectroscopic Analysis: Detailed kinetic studies, coupled with advanced spectroscopic techniques, can help to identify reaction intermediates and elucidate complex reaction networks. acs.org For instance, in-situ monitoring of reactions could provide real-time information on the formation of intermediates and byproducts.
Predictive Modeling: The development of quantitative structure-property relationship (QSPR) models can aid in predicting the properties of new derivatives, such as their reactivity or melting point. researchgate.netresearchgate.net Machine learning algorithms are also emerging as powerful tools for predicting reaction outcomes and optimizing reaction conditions. nih.govambujtewari.com
Expanding Applications in Complex Chemical Synthesis
The unique combination of a reactive chloromethyl group and a versatile imidazole core makes this compound a valuable building block for the synthesis of more complex molecules with potential applications in various fields.
Medicinal Chemistry: Imidazole derivatives are known to exhibit a wide range of biological activities. researchgate.netnih.goviosrjournals.orgnepjol.info this compound can serve as a key intermediate for the synthesis of novel pharmaceutical compounds. elsevierpure.com Future research will likely focus on incorporating this building block into new molecular scaffolds to develop agents with anticancer, antimicrobial, or anti-inflammatory properties. researchgate.net
Materials Science: The imidazole moiety is a key component in various materials, including ionic liquids, metal-organic frameworks (MOFs), and polymers. nih.govnih.govresearchgate.netresearchgate.netrsc.orgacs.org The ability to functionalize the chloromethyl group allows for the tuning of material properties. Future applications could include the development of novel ionic liquids with specific properties, the synthesis of functionalized MOFs for catalysis or gas storage, and the creation of imidazole-containing polymers for biomedical or electronic applications. nih.govnih.govresearchgate.netresearchgate.netrsc.orgacs.org
Agrochemicals: Substituted imidazoles have also found applications as pesticides. beilstein-journals.org The derivatization of this compound could lead to the discovery of new and more effective agrochemicals.
Multicomponent Reactions: The use of this compound as a component in multicomponent reactions could provide rapid access to complex and diverse molecular architectures. beilstein-journals.orgnih.govnih.gov This approach is highly valuable in drug discovery and the development of compound libraries for high-throughput screening. nih.gov
Q & A
Q. What are the most reliable synthetic routes for preparing 5-(Chloromethyl)-1-ethyl-1H-imidazole, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step reactions involving substituted imidazole precursors. For example, chloromethylation of 1-ethyl-1H-imidazole derivatives using chlorinating agents (e.g., SOCl₂ or PCl₃) under anhydrous conditions is common. A tandem three-component reaction using aldehydes, ammonium acetate, and nitriles in acetic acid at reflux (~100°C) has been optimized for imidazole derivatives, achieving yields of 70–85% . Key factors include solvent polarity (DMF enhances reaction rates), catalyst choice (p-TSA for acid-catalyzed cyclization), and temperature control to avoid side reactions like nitro group reduction .
Q. How should researchers characterize the purity and structural integrity of this compound?
Combined analytical techniques are essential:
- NMR spectroscopy : ¹H/¹³C NMR can confirm substitution patterns (e.g., chloromethyl group at position 5, ethyl at N1). For example, a singlet at δ ~4.5 ppm (CH₂Cl) and triplet-quartet splitting for the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.0 ppm for CH₂) are diagnostic .
- Mass spectrometry : HRMS (High-Resolution MS) should match the molecular formula (C₆H₉ClN₂, exact mass 144.0454). Fragmentation patterns (e.g., loss of Cl⁻ or CH₂Cl) validate stability .
- Melting point : Consistency with literature values (e.g., 49–50°C for analogs) ensures purity .
Q. What safety protocols are critical when handling this compound?
- Storage : Keep in a dry, cool environment (2–8°C) in amber glass to prevent hydrolysis of the chloromethyl group. Use desiccants (silica gel) to avoid moisture .
- Handling : Wear nitrile gloves and use a fume hood. The compound may release HCl upon decomposition; neutralize spills with sodium bicarbonate .
- Waste disposal : Incinerate in a certified facility or treat with alkaline hydrolysis (e.g., NaOH/EtOH) to degrade reactive groups .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in reported reaction mechanisms for imidazole chloromethylation?
Density Functional Theory (DFT) simulations can model transition states to compare pathways. For example, competing mechanisms (electrophilic substitution vs. radical intermediates) may explain yield variations. A study using Gaussian09 with B3LYP/6-31G(d) basis sets showed that chloromethylation proceeds via a carbocation intermediate stabilized by the imidazole ring’s electron density . Experimental validation via kinetic isotope effects (KIEs) or trapping experiments (e.g., using D₂O to detect proton transfer) can resolve discrepancies .
Q. What strategies optimize regioselectivity in functionalizing this compound for drug discovery?
- Protection-deprotection : Temporarily block the chloromethyl group with tert-butyldimethylsilyl (TBS) chloride to direct substitutions to other positions .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) selectively modify position 2 or 4 .
- Click chemistry : Azide-alkyne cycloaddition (CuI, TBTA ligand) attaches pharmacophores to the chloromethyl group .
Q. How does the chloromethyl group influence the compound’s stability under biological assay conditions?
The CH₂Cl group is prone to nucleophilic substitution (e.g., with thiols in buffer solutions), leading to false positives in bioactivity screens. To mitigate:
Q. What crystallographic techniques are suitable for resolving structural ambiguities in imidazole derivatives?
- Single-crystal X-ray diffraction : SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) can resolve disorder in the ethyl or chloromethyl groups. For example, anisotropic displacement parameters (ADPs) distinguish thermal motion from static disorder .
- Powder XRD : Pair with Rietveld refinement to analyze bulk crystallinity, especially if single crystals are unavailable .
Methodological Tables
Q. Table 1. Key Synthetic Conditions for Imidazole Derivatives
Q. Table 2. Stability of this compound Under Various Conditions
| Condition | Degradation Pathway | Half-life (25°C) | Mitigation Strategy |
|---|---|---|---|
| Aqueous buffer (pH 7.4) | Hydrolysis to 5-(Hydroxymethyl) | 6 hrs | Use anhydrous DMSO solvent |
| UV light (254 nm) | Radical decomposition | 2 hrs | Store in amber vials |
| Serum-containing media | Thiol-mediated substitution | 3 hrs | Pre-treat with NEM blocker |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
